(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Description
The compound "(5E)-5-[(1H-indol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione" is a barbiturate-derived molecule featuring a 1,3-diazinane-2,4,6-trione core. Key structural attributes include:
- Position 1: A 4-methylphenyl group, contributing steric bulk and hydrophobicity.
- Position 5: An (E)-configured indol-3-ylmethylidene substituent, enabling π-π stacking and hydrogen bonding via the indole nitrogen.
- Physicochemical Properties: Estimated molecular weight ~387 g/mol, XLogP3 ~3.5 (moderate lipophilicity), and a topological polar surface area of ~71.4 Ų (indicative of moderate solubility) .
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWPAZPDEURDLU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of an indole derivative with a diazinane trione precursor. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the diazinane core and the aromatic moieties. These variations influence physicochemical properties, binding affinities, and bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Property Comparison of Analogous Compounds
Key Findings
Impact of Indole Modifications: Ethylation of the indole nitrogen (e.g., CAS 625382-13-0 ) increases lipophilicity (XLogP3 ↑ from 3.5 to 4.1) and may enhance blood-brain barrier penetration. However, steric hindrance from the ethyl group could reduce binding to flat hydrophobic pockets . Replacement of indole with 3,4-dimethoxyphenyl (CAS 312633-90-2 ) reduces logP (2.8 vs.
Aromatic Substituent Effects: Fluorine at the 4-position (4-fluorophenyl in CAS 625382-13-0 ) enhances electronegativity, favoring interactions with cationic residues (e.g., lysine or arginine in kinase ATP-binding sites). This correlates with higher predicted affinity in docking studies .
Activity Landscape Trends :
- Compounds with Murcko scaffold similarity (e.g., shared diazinane core) cluster in bioactivity profiles, as shown in hierarchical clustering of NCI-60 datasets .
- Activity cliffs are observed when small structural changes (e.g., methyl → methoxy) lead to significant potency shifts. For example, the target compound’s indole group may confer 10-fold higher kinase inhibition than the dimethoxyphenyl analog .
Computational Predictions :
- Tanimoto similarity scores (Morgan fingerprints) between the target compound and its ethylindole analog exceed 0.7, suggesting comparable bioactivity .
- Docking simulations reveal that the 4-methylphenyl group in the target compound fits into hydrophobic pockets of COX-2, whereas bulkier substituents (e.g., ethoxyphenyl) cause steric clashes .
Biological Activity
(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that exhibits a unique structural configuration combining an indole moiety and a diazine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.319 g/mol |
| CAS Number | 5309-51-3 |
| LogP | 2.3379 |
| PSA | 85.76 Ų |
The presence of functional groups such as carbonyl and diazine contributes to its reactivity and interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural features to (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exhibit significant antimicrobial properties. For instance, derivatives of indole have demonstrated high activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .
Anticancer Properties
Studies suggest that compounds in this class may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The indole structure is often linked to interactions with various cellular targets that are crucial for cancer progression.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which can be pivotal in treating conditions characterized by chronic inflammation.
The mechanism of action for (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE likely involves the modulation of specific molecular targets. The indole moiety interacts with various enzymes and receptors, influencing cellular signaling pathways that lead to its observed biological effects. This includes potential pore formation in microbial membranes that enhances the compound's antimicrobial efficacy .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various indole derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited comparable efficacy to established antibiotics like levofloxacin while maintaining lower cytotoxicity against human fibroblasts .
Table: Antimicrobial Activity Data
| Compound ID | MIC (µg/mL) | LD50 (mg/kg) | Cytotoxicity (HPF-hTERT) |
|---|---|---|---|
| Compound 1 | 0.25 | 26.2 | Low |
| Compound 2 | 0.50 | 41.8 | Moderate |
| Compound 3 | 0.75 | 24.2 | Very Low |
In Vivo Studies
In vivo studies demonstrated the effectiveness of these compounds in models of staphylococcal sepsis in mice, showcasing their potential therapeutic applications in treating infections caused by resistant bacteria .
Q & A
Q. How to design a structure-activity relationship (SAR) study for biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
